molecular formula C5H6N6 B119995 [1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine CAS No. 144105-17-9

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine

Cat. No. B119995
M. Wt: 150.14 g/mol
InChI Key: RZTSXLCOFFCUQQ-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine” is a heterocyclic compound . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidine derivatives involves a multistep strategy . The process includes the formation of a Knoevenagel condensation product with the participation of acetylacetone and arylglyoxal, the isolation of adduct formed by nucleophilic addition of urea at the activated double bond, and its further cyclization .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-c]pyrimidine derivatives is complex and can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]Triazolo[1,5-c]pyrimidine derivatives include a Dimroth rearrangement approach . This approach involves the cyclocondensation of triazole on the selenazolopyrimidine framework leading to selenazolotriazolopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-c]pyrimidine derivatives are complex. The compounds have a molecular weight of 150.1380 . More detailed properties would require specific experimental data.

Future Directions

The future directions for [1,2,4]Triazolo[1,5-c]pyrimidine derivatives involve further investigations into their potential as anticancer agents . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

properties

IUPAC Name

[1,2,4]triazolo[1,5-c]pyrimidine-5,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-3-1-4-8-2-9-11(4)5(7)10-3/h1-2H,6H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTSXLCOFFCUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N2C1=NC=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine

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